methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by:
- Pyrazolo[3,4-b]pyridine core: A fused bicyclic structure with a pyrazole ring (positions 1–3) and pyridine ring (positions 4–6).
- Position 3: Cyclopropyl group, contributing steric bulk and metabolic stability. Position 6: Methyl group, enhancing lipophilicity. Position 4: Methyl ester, a common prodrug motif for carboxylic acids.
Properties
IUPAC Name |
methyl 3-cyclopropyl-1-[2-(2-methoxyethylamino)-2-oxoethyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-10-8-12(17(23)25-3)14-15(11-4-5-11)20-21(16(14)19-10)9-13(22)18-6-7-24-2/h8,11H,4-7,9H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEHEONQJQVVJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)NCCOC)C3CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and methoxyethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester group at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating pharmacologically active metabolites or intermediates for further derivatization.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Basic hydrolysis | NaOH (1–2 M), H₂O/EtOH, reflux (4–6 hr) | 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Acidic hydrolysis | HCl (conc.), H₂O, 80–100°C | Carboxylic acid derivative (with cyclopropane stability observed) |
Key Findings :
-
Hydrolysis proceeds without significant degradation of the cyclopropyl group under controlled pH and temperature.
-
The carboxylic acid product exhibits enhanced hydrogen-bonding capacity, making it suitable for coordination chemistry or salt formation.
Heterocyclic Core Reactivity
The pyrazolo[3,4-b]pyridine system participates in electrophilic substitution and annulation reactions due to its electron-rich aromatic system.
Key Findings :
-
Electrophilic substitution favors positions 5 and 7 due to the directing effects of the pyridine nitrogen .
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Halogenation products serve as intermediates for cross-coupling reactions .
Cyclopropane Ring Modifications
The cyclopropyl group at position 3 exhibits strain-driven reactivity, enabling ring-opening or functionalization under specific conditions.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Acidic ring-opening | H₂SO₄ (conc.), heat | Linear alkyl chain with terminal amino and carboxylic acid groups | |
| Oxidation | KMnO₄, H₂O, 25°C | Cyclopropane diol or ketone derivatives |
Key Findings :
-
Ring-opening reactions are pH-dependent and yield linear products with retained biological activity.
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Oxidation pathways are less common unless strong oxidizing agents are employed.
Amide Bond Reactivity
The methoxyethyl amino substituent at position 1 participates in hydrolysis and alkylation reactions.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Amide hydrolysis | H₂O, HCl (6 M), reflux | Free amine and carboxylic acid fragments | |
| Reductive alkylation | NaBH₃CN, aldehyde | N-alkylated derivatives |
Key Findings :
-
Amide hydrolysis requires harsh conditions due to steric hindrance from the methoxyethyl group.
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Reductive alkylation preserves the pyrazolo[3,4-b]pyridine core while modifying the side chain.
Thermal Degradation and Stability
Thermogravimetric analysis (TGA) reveals decomposition pathways under high temperatures:
| Temperature Range (°C) | Observation | Proposed Mechanism | References |
|---|---|---|---|
| 150–200 | Loss of methoxyethyl group | Retro-Michael elimination | |
| 250–300 | Pyrolysis of pyrazolo[3,4-b]pyridine core | Ring fragmentation |
Key Findings :
-
Thermal stability is sufficient for standard laboratory handling (<150°C).
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Degradation products include volatile cyclopropane derivatives and CO₂.
Biological Interaction-Driven Reactivity
In enzymatic environments, the compound undergoes regioselective modifications:
| Enzyme System | Reaction Observed | Product | References |
|---|---|---|---|
| Cytochrome P450 | Hydroxylation at position 6 methyl group | 6-hydroxymethyl metabolite | |
| Esterases | Ester-to-acid conversion | Bioactive carboxylic acid derivative |
Key Findings :
-
Metabolic pathways prioritize ester hydrolysis and methyl group oxidation.
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Hydroxylated metabolites retain affinity for inflammatory targets.
Scientific Research Applications
Anti-Diabetic Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in combating diabetes. For instance, compounds derived from this scaffold have been synthesized and evaluated for their ability to inhibit α-amylase, an enzyme critical in carbohydrate digestion. In vitro assays showed that specific derivatives exhibited IC50 values significantly lower than that of the standard drug acarbose, indicating enhanced anti-diabetic efficacy .
PPARα Activation
The compound has also been investigated for its role as a PPARα (Peroxisome Proliferator-Activated Receptor Alpha) agonist. This receptor is crucial in lipid metabolism and glucose homeostasis. Structural studies reveal that pyrazolo[3,4-b]pyridine derivatives can selectively activate PPARα, suggesting their potential use in treating dyslipidemia and associated metabolic disorders .
Anti-Inflammatory Properties
Pyrazolo[3,4-b]pyridine derivatives have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These pathways are pivotal in the inflammatory response, and compounds that can modulate these enzymes may serve as effective treatments for various inflammatory diseases .
Catalytic Synthesis
The synthesis of methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate often involves novel catalytic methods. For example, amorphous carbon-supported sulfonic acid has been employed as a catalyst to facilitate the formation of pyrazolo[3,4-b]pyridine scaffolds under mild conditions, improving yield and reducing reaction time compared to traditional methods .
Sequential Opening/Closing Cascade Reactions
Recent advancements have introduced sequential opening/closing cascade reactions that allow for the efficient construction of complex pyrazolo[3,4-b]pyridine derivatives from simpler precursors. This method enhances the diversity of synthesized compounds while maintaining high yields .
Case Study 1: Anti-Diabetic Screening
A study synthesized several pyrazolo[3,4-b]pyridine derivatives and screened them for α-amylase inhibition. The most potent compounds demonstrated IC50 values ranging from 5.10 to 5.21 μM, outperforming acarbose (IC50 = 200 μM). Molecular docking studies supported these findings by illustrating favorable binding interactions with the enzyme's active site .
Case Study 2: PPARα Agonist Development
Another investigation focused on developing PPARα-selective agonists using pyrazolo[3,4-b]pyridine as a scaffold. The study detailed how modifications to the phenyl side chain enhanced selectivity and activation potential compared to traditional PPARα agonists like fibrates. This research provides a foundation for designing new therapeutic agents targeting metabolic disorders .
Mechanism of Action
The mechanism of action of methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs from Literature
*Estimated based on molecular formula.
Structural and Functional Implications
Substituent at Position 1
- Target Compound: The 2-[(2-methoxyethyl)amino]-2-oxoethyl group combines a methoxyethyl chain (polar, hydrophilic) with an amide linkage. This may enhance solubility compared to analogs with purely hydrophobic substituents (e.g., cyclopentylamino in ).
- : The isopropylamino group is less polar than methoxyethyl, favoring lipophilicity. The free carboxylic acid (vs. methyl ester) increases acidity, which may affect bioavailability and protein binding .
Substituents at Positions 3 & 6
- Target Compound : A single cyclopropyl (position 3) and methyl (position 6) balance steric effects and metabolic stability.
Carboxylate Group
Hypothetical Pharmacokinetic and Toxicological Profiles
- Bioavailability : The methoxyethyl side chain may improve solubility over cyclopentyl or isopropyl analogs, favoring faster absorption.
- However, ester prodrugs may hydrolyze to carboxylic acids, warranting renal toxicity studies.
Biological Activity
Methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the compound can be synthesized through a series of condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. The synthesis pathway often includes the formation of the pyrazole ring followed by functionalization at various positions to enhance biological activity.
Biological Activities
The biological activities of this compound and related derivatives have been investigated in various studies, revealing significant pharmacological potentials:
- Anticancer Activity : Several derivatives of pyrazolo[3,4-b]pyridine have shown promising anticancer properties. For example, a study highlighted that certain derivatives could inhibit tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation .
- Anti-inflammatory Effects : Research indicates that pyrazolo[3,4-b]pyridine compounds exhibit anti-inflammatory activities. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
- Antidiabetic Properties : Some studies have reported that pyrazolo[3,4-b]pyridine derivatives possess significant antidiabetic activity, with specific compounds demonstrating IC50 values in the low micromolar range against diabetic models .
Structure-Activity Relationships (SAR)
The SAR studies reveal critical insights into how structural modifications affect biological activity:
- Substituent Effects : The presence of various substituents on the pyrazolo ring significantly influences the compound's potency. For example, bulky hydrophobic groups can enhance binding affinity to target receptors .
- Positioning of Functional Groups : The location of functional groups such as methoxy or amino moieties plays a vital role in modulating biological activity. Changes in these positions can lead to variations in lipophilicity and electronic properties, impacting pharmacokinetics and efficacy .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits potent inhibitory effects against specific cancer cell lines, suggesting its potential as an anticancer agent.
- In Vivo Models : Animal models have been used to assess the therapeutic effects of this compound on inflammation and diabetes. Results indicated significant reductions in biomarkers associated with these conditions .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
